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Compound of Interest

Compound Name: 2-tert-Butylthiophene

Cat. No.: B1664577

An In-depth Technical Guide to 2-tert-Butylthiophene: Properties, Synthesis, and Applications
for Advanced Research

For the modern researcher, particularly in the fields of medicinal chemistry and materials
science, a deep understanding of heterocyclic building blocks is paramount. Among these,
thiophene and its derivatives stand out as "privileged structures,” frequently appearing in FDA-
approved drugs and advanced materials.[1][2] This guide provides a comprehensive technical
overview of 2-tert-butylthiophene, a key substituted thiophene, designed for scientists and
drug development professionals. We will move beyond simple data recitation to explore the
causal relationships behind its synthesis and reactivity, offering field-proven insights into its
practical application.

Core Compound Identification and Properties

Precise identification is the bedrock of reproducible science. 2-tert-Butylthiophene is an
organosulfur compound characterized by a thiophene ring substituted at the 2-position with a
bulky tert-butyl group. This substitution significantly influences its electronic properties and
steric profile, which in turn dictates its reactivity and utility as a synthetic intermediate.

Chemical Identifiers

A consistent set of identifiers is crucial for accurate database searching and regulatory
compliance. The primary identifiers for 2-tert-butylthiophene are summarized below.
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Identifier Type Value Source
CAS Number 1689-78-7 PubChem[3], Sigma-Aldrich
IUPAC Name 2-tert-butylthiophene PubChem][3]
Molecular Formula CsH12S PubChem|[3]
SMILES CC(C)(Cc)c1=Ccc=Cs1 PubChem[3]
InChl=1S/C8H12S/c1-8(2,3)7-
InChl PubChem|[3]
5-4-6-9-7/h4-6H,1-3H3
SWCDOJGIOCVXFM-
InChlKey PubChem][3]
UHFFFAOYSA-N
MDL Number MFCD00089197 Sigma-Aldrich
DSSTox Substance ID DTXSID7073270 PubChem|[3]

Physicochemical Properties

The physical and chemical properties of a compound govern its handling, reaction conditions,

and purification methods. The tert-butyl group renders the molecule nonpolar and lipophilic.

Property Value Source
Molecular Weight 140.25 g/mol PubChem|[3]
Physical Form Liquid Sigma-Aldrich
Density 0.9967 g/mL (estimate) ChemicalBook[4]
Refractive Index 1.5197 (estimate) ChemicalBook[4]
Purity Typically =95% Sigma-Aldrich
Storage Temperature 2-8°C, sealed in dry, dark Sigma.-AIdrich,
place ChemicalBook[4]

Synthesis and Mechanistic Rationale
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The synthesis of 2-tert-butylthiophene typically involves the electrophilic alkylation of the
thiophene ring. The electron-rich nature of the thiophene nucleus makes it susceptible to attack
by electrophiles, and the directing effect of the sulfur atom favors substitution at the 2- and 5-
positions.

Workflow: Synergistic Acid-Catalyzed tert-Butylation

A modern and effective approach utilizes a dual Brgnsted/Lewis acid system to generate the
tert-butyl electrophile from a stable precursor like di-tert-butylperoxide (DTBP).[5] This method
avoids the use of harsher, traditional Friedel-Crafts conditions.
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Caption: Synthesis workflow for 2-tert-butylthiophene.

Experimental Protocol: tert-Butylation of Thiophene

This protocol is adapted from a general method for the tert-butylation of electron-rich arenes.[5]
o Objective: To synthesize 2-tert-butylthiophene via iron-catalyzed alkylation.
o Materials:

o Thiophene (1.0 eq)

o Di-tert-butylperoxide (DTBP) (1.0 eq)
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o Iron(lll) chloride (FeCls) (10 mol%)
o Trifluoroacetic acid (TFA) (0.75 eq)

o 1,2-Dichloroethane (DCE), anhydrous

e Procedure:

o To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add
anhydrous 1,2-dichloroethane.

o Add thiophene, iron(lll) chloride, and trifluoroacetic acid to the solvent. Stir the mixture
until the catalyst is well-dispersed.

o Slowly add di-tert-butylperoxide to the reaction mixture at room temperature.

o Heat the reaction mixture to 50°C and stir for 2-4 hours, monitoring the reaction progress
by TLC or GC-MS.

o Upon completion, cool the mixture to room temperature and quench by carefully adding a
saturated aqueous solution of sodium bicarbonate.

o Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl
ether or dichloromethane), wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography or distillation to yield pure 2-tert-
butylthiophene.

o Causality and Trustworthiness:

o Why a dual-acid system? The Lewis acid (FeCls) coordinates with the Brgnsted acid
(TFA), enhancing its acidity. This synergistic effect facilitates the protonation and
subsequent decomposition of DTBP to generate a highly reactive tert-butyl electrophile.
This provides a controlled, catalytic generation of the alkylating agent.[5]

o Why this precursor? DTBP is a stable, easy-to-handle liquid precursor for the tert-butyl
cation, offering a safer alternative to tert-butyl halides which can be more difficult to
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manage.

o Self-Validation: The protocol's integrity is validated by monitoring. The disappearance of
the thiophene starting material and the appearance of a new, less polar spot (by TLC) or a
peak with the correct mass (by GC-MS) confirms the reaction's progress and success.

Reactivity and Applications in Drug Discovery

The true value of 2-tert-butylthiophene lies in its reactivity as a versatile building block. The
bulky tert-butyl group provides steric hindrance at the 2-position, often directing subsequent
reactions to the electronically activated 5-position. This regioselectivity is a powerful tool in
synthetic design.

Key Reaction: Palladium-Catalyzed Direct C-H Arylation

A cornerstone of modern synthetic chemistry is the C-H activation/functionalization reaction.
For 2-tert-butylthiophene, the C-H bond at the 5-position is particularly susceptible to
palladium-catalyzed arylation, allowing for the direct coupling with aryl halides.[6]

4 Reactants

[Z-tert-butylthiophene)\
Aryl Bromide
(Ar-Br)

C-H Activation/
Cross-Coupling

Pd(OAc)2 (Catalyst)
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Caption: Regioselective 5-arylation of 2-tert-butylthiophene.

This reaction is highly valuable for building complex molecules, as it forms a C-C bond without
the need for pre-functionalization (e.g., lithiation or boronation) of the thiophene ring, thus
improving atom economy.

Relevance in Drug Development
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The thiophene nucleus is a bioisostere of the benzene ring, meaning it has a similar size,

shape, and electronic character, allowing it to mimic phenyl groups in biological systems while

often improving physicochemical properties like solubility and metabolic stability.[1][7] This

makes thiophene derivatives, including those derived from 2-tert-butylthiophene, highly

sought after in drug design.

Scaffold for Bioactive Molecules: Thiophene derivatives exhibit a vast range of biological
activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][8]

RORyt Modulation: Substituted tetrahydro-benzothiophenes, which are built upon the core
thiophene structure, have been identified as potent modulators of the Retinoic Acid
Receptor-related Orphan Receptor yt (RORyt).[9] RORVyt is a key drug target for autoimmune
diseases like psoriasis and multiple sclerosis. The 2-tert-butylthiophene scaffold serves as
a crucial starting point for creating such complex modulators.

Kinase Inhibition: The thiophene ring is a common feature in many kinase inhibitors used in
oncology. Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-
binding pocket of kinases makes it an ideal scaffold for inhibitor design.

Safety and Handling

As with any laboratory chemical, proper handling of 2-tert-butylthiophene is essential for

ensuring researcher safety.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320
(Causes eye irritation), H335 (May cause respiratory irritation).

Signal Word: Warning.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) to prevent
degradation.

Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664577?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

